Methyl 3-(5-acetyl-2,2-dimethyl-2H-1,3-dioxol-4-yl)propanoate
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Overview
Description
Methyl 3-(5-acetyl-2,2-dimethyl-2H-1,3-dioxol-4-yl)propanoate is an organic compound with a complex structure that includes a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-acetyl-2,2-dimethyl-2H-1,3-dioxol-4-yl)propanoate typically involves the reaction of 5-acetyl-2,2-dimethyl-1,3-dioxolane with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-acetyl-2,2-dimethyl-2H-1,3-dioxol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(5-acetyl-2,2-dimethyl-2H-1,3-dioxol-4-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(5-acetyl-2,2-dimethyl-2H-1,3-dioxol-4-yl)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The dioxolane ring in the compound’s structure can undergo ring-opening reactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(5-acetyl-2,2-dimethyl-2H-1,3-dioxol-4-yl)butanoate
- Ethyl 3-(5-acetyl-2,2-dimethyl-2H-1,3-dioxol-4-yl)propanoate
- Methyl 3-(5-acetyl-2,2-dimethyl-2H-1,3-dioxol-4-yl)pentanoate
Uniqueness
Methyl 3-(5-acetyl-2,2-dimethyl-2H-1,3-dioxol-4-yl)propanoate is unique due to its specific structural features, such as the presence of the dioxolane ring and the acetyl group
Properties
CAS No. |
923590-94-7 |
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Molecular Formula |
C11H16O5 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
methyl 3-(5-acetyl-2,2-dimethyl-1,3-dioxol-4-yl)propanoate |
InChI |
InChI=1S/C11H16O5/c1-7(12)10-8(5-6-9(13)14-4)15-11(2,3)16-10/h5-6H2,1-4H3 |
InChI Key |
YWOJPEGBZQVELP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(OC(O1)(C)C)CCC(=O)OC |
Origin of Product |
United States |
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